molecular formula C18H21N5OS B13367130 N-(1-Cyanocyclohexyl)-N-methyl-2-((4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

N-(1-Cyanocyclohexyl)-N-methyl-2-((4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Katalognummer: B13367130
Molekulargewicht: 355.5 g/mol
InChI-Schlüssel: LRVNEVHKOMFWSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-Cyanocyclohexyl)-N-methyl-2-((4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that features a cyanocyclohexyl group, a methyl group, and a phenyl-triazole-thioacetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclohexyl)-N-methyl-2-((4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Thioacetamide Formation: The thioacetamide moiety is introduced by reacting the triazole derivative with a suitable thioacetamide precursor under controlled conditions.

    Cyanocyclohexyl Group Introduction: The cyanocyclohexyl group is incorporated through a nucleophilic substitution reaction, where a cyanide ion reacts with a cyclohexyl halide.

    Final Coupling: The final step involves coupling the cyanocyclohexyl and triazole-thioacetamide intermediates under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-Cyanocyclohexyl)-N-methyl-2-((4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, or electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Wissenschaftliche Forschungsanwendungen

N-(1-Cyanocyclohexyl)-N-methyl-2-((4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(1-Cyanocyclohexyl)-N-methyl-2-((4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Phenyl-1H-1,2,4-triazol-3-ol: A related triazole compound with similar structural features.

    1-(2,4-Dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol: Another triazole derivative with distinct functional groups.

    1-(4-Chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-ol: A triazole compound with chlorophenyl and dimethyl groups.

Uniqueness

N-(1-Cyanocyclohexyl)-N-methyl-2-((4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is unique due to its combination of a cyanocyclohexyl group, a methyl group, and a phenyl-triazole-thioacetamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Eigenschaften

Molekularformel

C18H21N5OS

Molekulargewicht

355.5 g/mol

IUPAC-Name

N-(1-cyanocyclohexyl)-N-methyl-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H21N5OS/c1-22(18(13-19)10-6-3-7-11-18)16(24)12-25-17-21-20-14-23(17)15-8-4-2-5-9-15/h2,4-5,8-9,14H,3,6-7,10-12H2,1H3

InChI-Schlüssel

LRVNEVHKOMFWSZ-UHFFFAOYSA-N

Kanonische SMILES

CN(C(=O)CSC1=NN=CN1C2=CC=CC=C2)C3(CCCCC3)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.